molecular formula C16H21NO2 B12398988 Ramelteon-d3

Ramelteon-d3

Cat. No.: B12398988
M. Wt: 262.36 g/mol
InChI Key: YLXDSYKOBKBWJQ-JHFOHIRNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ramelteon-d3 involves the incorporation of deuterium atoms into the Ramelteon molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The final product is subjected to rigorous quality control measures to confirm the incorporation of deuterium and the overall purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Ramelteon-d3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterium-labeled alcohols .

Scientific Research Applications

Ramelteon-d3 is widely used in scientific research due to its enhanced stability and precise labeling. Its applications include:

Mechanism of Action

Ramelteon-d3 exerts its effects by acting as a melatonin receptor agonist. It has a high affinity for the MT1 and MT2 receptors located in the brain’s suprachiasmatic nucleus, which regulates the sleep-wake cycle. By binding to these receptors, this compound mimics the effects of melatonin, promoting sleep onset and maintaining circadian rhythm .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ramelteon-d3 is unique due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is crucial .

Properties

Molecular Formula

C16H21NO2

Molecular Weight

262.36 g/mol

IUPAC Name

3,3,3-trideuterio-N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide

InChI

InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1/i1D3

InChI Key

YLXDSYKOBKBWJQ-JHFOHIRNSA-N

Isomeric SMILES

[2H]C([2H])([2H])CC(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3

Canonical SMILES

CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3

Origin of Product

United States

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